molecular formula C20H30N2O2 B13647408 Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate

Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate

Cat. No.: B13647408
M. Wt: 330.5 g/mol
InChI Key: NFCCHLCFZOMAIC-UHFFFAOYSA-N
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Description

tert-Butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a seven-membered azepine ring fused with a pyrrolo ring, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable intermediate, followed by cyclization using reagents like Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at room temperature . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like microwave irradiation or continuous flow synthesis.

Chemical Reactions Analysis

tert-Butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where reagents like sodium hydride and alkyl halides are commonly used. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

tert-Butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-14-17-9-11-21(12-10-18(17)15-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCCHLCFZOMAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCN(CCC2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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